N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine
Description
Properties
IUPAC Name |
2-N-(2-aminoethyl)-2-N-ethyl-1-N,1-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-4-15(10-9-13)12-8-6-5-7-11(12)14(2)3/h11-12H,4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHPYFWBANWSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with ethylating and methylating agents under controlled conditions. One common method includes the use of ethyl iodide and dimethyl sulfate as alkylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the alkylation process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds like alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the halogenated compound used.
Scientific Research Applications
Chemical Synthesis Applications
1. Ligand in Catalytic Reactions
N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine serves as a ligand in several catalytic processes. It is particularly noted for its role in copper-catalyzed C-N coupling reactions. These reactions are crucial for synthesizing complex organic molecules, including:
- Vinylsulfoximines: Synthesized from NH sulfoximes and vinyl bromides.
- N-Arylpyridones: Formed via reactions between 2-substituted pyridines and aryl halides.
- N-Aryl Amines: Produced through the reaction of amines with aryl iodides or bromides .
The effectiveness of this compound as a ligand enhances the efficiency of these reactions, making it a valuable tool in organic synthesis.
2. Synthesis of Pharmaceuticals
The compound is also utilized in the pharmaceutical industry for the synthesis of various bioactive molecules. Its ability to facilitate the formation of C-N bonds is particularly beneficial in developing new drugs that target specific biological pathways.
Biological Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research has shown that modifications to the cyclohexane structure can enhance activity against various bacterial strains, suggesting potential uses in developing new antimicrobial agents .
2. Neuroprotective Effects
There is emerging evidence that certain derivatives may possess neuroprotective effects. These compounds could potentially be explored for their ability to protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .
Data Tables
| Application Area | Specific Use |
|---|---|
| Chemical Synthesis | Ligand for C-N coupling reactions |
| Pharmaceutical Development | Synthesis of bioactive compounds |
| Antimicrobial Research | Development of new antimicrobial agents |
| Neuroprotective Studies | Potential treatment for neurodegenerative diseases |
Case Studies
Case Study 1: Copper-Catalyzed Reactions
A study published in Organic & Biomolecular Chemistry demonstrated the use of this compound as a ligand in copper-catalyzed reactions leading to the efficient synthesis of vinylsulfoximines. The results indicated not only high yields but also significant selectivity, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The findings revealed that modifications to the alkyl groups significantly enhanced antibacterial activity, suggesting pathways for developing new therapeutic agents targeting resistant strains .
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The compound’s activity is highly sensitive to substituents on the nitrogen atoms. Below is a comparative analysis with key analogs:
Key Research Findings
Catalytic Activity: Inhibition by Strongly Coordinating Diamines: trans-N,N'-dimethyl-cyclohexane-1,2-diamine completely inhibits copper-catalyzed maleimide diarylthiolation, likely due to excessive metal coordination . Transfer Hydrogenation: Tetramethylated analogs (e.g., (1R,2R)-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine) show high enantioselectivity in Mn-based catalysts for ketone reduction . Bulkier substituents (e.g., ethyl, aminoethyl) in the target compound could modify substrate binding or enantioselectivity.
Pharmacological Relevance: Opioid Synthesis: Trimethylated cyclohexanediamines serve as precursors for enantiomerically pure opioids, highlighting the role of substituents in biological activity . Antihistaminic Activity: Linear ethylenediamine analogs (e.g., N,N-dimethyl-N′-ethylethylenediamine derivatives) exhibit high therapeutic indices in histamine antagonism . Cyclohexane-based analogs may improve metabolic stability due to reduced conformational flexibility.
Synthetic Challenges: Hygroscopicity: (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine is highly hygroscopic, complicating handling . The target compound’s aminoethyl group may exacerbate moisture sensitivity, requiring specialized storage conditions. Crystallography: Weak N–H⋯N hydrogen bonding in dimethylated analogs influences solid-state packing . Additional substituents in the target compound may disrupt such interactions, affecting crystallinity.
Biological Activity
N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine, often referred to as dimethylcyclohexanediamine, is a compound with significant biological activity. This article reviews its synthesis, characterization, and biological effects based on diverse research findings.
- Molecular Formula : C10H22N2
- Molecular Weight : 170.30 g/mol
- Boiling Point : Not specified
- Density : Not specified
- Functional Group : Amine
The compound is characterized by its amine functional groups which contribute to its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclohexanediamine derivatives with ethyl and dimethyl amines. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study found that certain derivatives demonstrated significant inhibition against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, derivatives have been tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, showing dose-dependent inhibition of cell proliferation. Compounds derived from similar structures exhibited IC50 values indicating their potential as anticancer agents .
Anti-inflammatory Effects
In vivo studies have reported that compounds related to this compound possess anti-inflammatory properties. These compounds were effective in reducing inflammation in animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, reduction, and resolution of enantiomers. For example, a related chiral diamine, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, was synthesized by reducing diethyl dicarbamate derivatives with LiAlH4, followed by resolution using L-(+)-tartaric acid to isolate enantiomers . Key steps include:
- Reduction : Use of LiAlH4 in anhydrous conditions to avoid side reactions.
- Resolution : Crystallization with chiral acids (e.g., tartaric acid) to separate enantiomers.
- Purification : Bulb-to-bulb distillation or column chromatography to achieve >98% purity.
- Critical Parameters : Reaction temperature (<0°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control to minimize byproducts.
Q. How can the structural and stereochemical properties of this compound be characterized?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 2.33 ppm for N–CH3 groups in CDCl3) confirm substitution patterns and symmetry .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic system (space group P212121) with weak N–H⋯N hydrogen bonds (N1–N2′ distance: 3.250 Å) .
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based) to determine enantiomeric excess (ee).
Advanced Research Questions
Q. How do structural isomerism and substituent positioning influence the compound’s reactivity in asymmetric catalysis?
- Methodological Answer : The 1,2-diamine framework’s stereoelectronic properties are critical. For instance:
- Steric Effects : Bulky substituents (e.g., ethyl or methyl groups) on the cyclohexane ring can restrict coordination geometry, enhancing enantioselectivity in metal-catalyzed reactions .
- Electronic Effects : Electron-donating groups (e.g., –N(CH3)2) increase ligand basicity, improving metal-ligand binding affinity. Comparative studies with 1,3- or 1,4-diamine isomers show reduced catalytic efficiency due to suboptimal chelation angles .
- Experimental Design : Test catalytic performance in asymmetric hydrogenation using Ru or Rh complexes. Monitor ee via chiral GC/MS and compare turnover numbers (TONs) across isomers.
Q. What strategies address contradictions in reported physical properties (e.g., crystalline vs. liquid states)?
- Methodological Answer : Discrepancies may arise from hygroscopicity or synthetic impurities. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine was initially reported as a liquid but later identified as a hygroscopic crystalline solid. Mitigation strategies include:
Q. How can this diamine be functionalized for applications in chiral ligand design?
- Methodological Answer : Derivatization often involves phosphine or benzyl groups. For example:
- Phosphine Ligands : React with 2-(di-p-tolylphosphino)benzyl chloride under basic conditions to form ligands for asymmetric catalysis (e.g., Suzuki-Miyaura coupling) .
- Metal Complexation : Screen with Pd, Cu, or Ir salts to optimize catalytic activity. Use UV-vis and cyclic voltammetry to assess electronic tuning.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
